4-Hydroxy-4-methyloxolan-3-one

Description

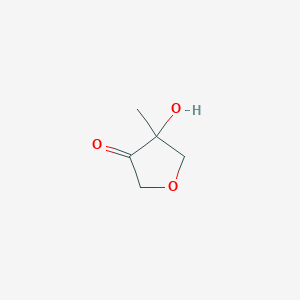

Structure

2D Structure

3D Structure

Properties

CAS No. |

65675-14-1 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

4-hydroxy-4-methyloxolan-3-one |

InChI |

InChI=1S/C5H8O3/c1-5(7)3-8-2-4(5)6/h7H,2-3H2,1H3 |

InChI Key |

VZPOQVFDCHJZQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC1=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 4 Methyloxolan 3 One and Its Structural Analogues

Strategies for Oxolanone Ring Construction

The foundational step in synthesizing these compounds is the formation of the tetrahydrofuran-3-one (or oxolan-3-one) core. This is achieved through various cyclization reactions and by utilizing specific, readily available chemical precursors.

The construction of the tetrahydrofuran (B95107) ring system can be accomplished through several strategic cyclization reactions. Intramolecular nucleophilic substitution (SN2) is a classical and widely used approach, typically involving the cyclization of a halo-alcohol or a diol derivative. nih.gov In this method, a hydroxyl group attacks a carbon atom bearing a suitable leaving group, such as a halide or sulfonate, to form the cyclic ether. nih.gov

Other significant methods include oxidative cyclizations and cycloaddition reactions. For instance, the Mukaiyama aerobic oxidative cyclization can produce substituted tetrahydrofurans under mild conditions using oxygen as the oxidant. uwo.ca Tandem reactions, such as a Michael addition followed by an intramolecular cyclization of 4-halo-1,3-dicarbonyl compounds with alkynes, also provide a route to 3(2H)-furanones. researchgate.net Furthermore, Prins-type cyclizations, which involve the reaction of an alcohol with an aldehyde, can be catalyzed by Lewis acids to generate the tetrahydrofuran core. organic-chemistry.org

| Cyclization Strategy | Description | Typical Reactants | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular SN2 | A hydroxyl group nucleophilically attacks a carbon with a leaving group on the same molecule. | Hydroxy-alkyl halides, hydroxy-sulfonates, epoxy-alcohols. | Classical, reliable method; stereocenters are often pre-set in the acyclic precursor. | nih.gov |

| Mukaiyama Oxidative Cyclization | Cobalt-catalyzed aerobic cyclization of unsaturated alcohols. | 5-Pentenol derivatives. | Uses O₂ as the oxidant; yields trans-disubstituted products with good diastereoselectivity. | uwo.ca |

| Tandem Michael Addition/Cyclization | Sequential reaction involving an initial Michael addition followed by an intramolecular ring closure. | 4-halo-1,3-dicarbonyl compounds and alkynes. | Efficiently builds complex furanone structures in a single process. | researchgate.net |

| Prins-Type Cyclization | Lewis acid-catalyzed reaction of an alcohol with an aldehyde or ketone. | Unsaturated alcohols and aldehydes. | Generates a carbocation intermediate that undergoes cyclization; can produce various substituted tetrahydrofurans. | organic-chemistry.org |

The use of specific, often chiral, starting materials is a powerful strategy for synthesizing complex molecules. L-malic acid is a notable precursor for producing 1,2,4-butanetriol (B146131), a key intermediate. The commercial synthesis of racemic 1,2,4-butanetriol involves the NaBH₄ reduction of esterified D,L-malic acid. nih.gov This butanetriol derivative, possessing hydroxyl groups at appropriate positions, can then be further manipulated and cyclized to form the oxolanone ring.

Microbial synthesis pathways have also been developed to create chiral versions of 1,2,4-butanetriol, avoiding the high pressures and temperatures required for catalytic hydrogenation of malic acid. nih.gov For example, E. coli can be engineered to convert D-xylonic acid or L-arabinonic acid into D- or L-1,2,4-butanetriol, respectively. nih.gov These chiral triols are valuable starting points for the enantioselective synthesis of substituted oxolanones.

Cyclization Reactions for Tetrahydrofuran-3-one Core Synthesis

Stereoselective Synthesis of Substituted Oxolanones

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial, especially for biologically active molecules. Diastereoselective and enantioselective methods are employed to synthesize specific stereoisomers of substituted oxolanones.

Diastereoselectivity, the control over the formation of stereoisomers that are not mirror images, can be achieved through various means. Lewis acids play a significant role in mediating cyclization reactions to control stereochemical outcomes. nih.govnih.gov In radical cyclizations, a Lewis acid can coordinate to the substrate, creating a more rigid, chelated intermediate. researchgate.net This conformational rigidity can force the reaction to proceed through a specific pathway, leading to the preferential formation of one diastereomer over others. researchgate.netrsc.org For example, Lewis acid-catalyzed atom transfer radical cyclizations of unsaturated β-keto amides have been shown to be effective. hku.hk The choice of Lewis acid and reaction temperature can be tuned to optimize the diastereomeric ratio of the resulting cyclic products. researchgate.net

| Reaction Type | Lewis Acid Catalyst | Effect on Stereoselectivity | Reference |

|---|---|---|---|

| Prins-Type Cyclization | TMSOTf, BF₃·OEt₂ | Promotes selective formation of eight-membered oxocene rings over six-membered rings. | nih.govnih.gov |

| Radical Allylation | Various (e.g., MgBr₂·OEt₂) | Forms a bidentate chelated radical intermediate, leading to high diastereoselectivity (>50:1) even at room temperature. | researchgate.net |

| Ene Reaction | Sc(OTf)₃ | Catalyzes a highly diastereoselective ene reaction of thioindolinones with bicyclobutanes. | chemrxiv.org |

| Radical Addition-Cyclization | Chiral Lewis Acids | Mediates cascade reactions with good enantio- and diastereoselectivities. | rsc.org |

To achieve enantioselectivity (the preferential formation of one of two mirror-image enantiomers), chemists often employ chiral auxiliaries or chiral catalysts. A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical course of a reaction. wikipedia.org After the key transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Evans' oxazolidinones are a well-known class of chiral auxiliaries used effectively in asymmetric alkylation reactions, which can be a key step in the synthesis of natural products containing chiral centers. rsc.org

These auxiliaries work by creating a chiral environment that sterically hinders one face of the reactive intermediate (like an enolate), forcing an incoming reactant to attack from the less hindered face. wikipedia.orgnih.gov This strategy has been successfully applied to the synthesis of various heterocyclic compounds. The integration of chiral auxiliaries with catalysis, known as asymmetric catalysis, represents a highly efficient approach to stereoselective synthesis. numberanalytics.com

Diastereoselective Approaches (e.g., radical cyclization with Lewis acids)

Functionalization and Derivatization during Synthesis

The synthesis of complex molecules often involves the introduction or modification of functional groups at various stages. This can occur before ring formation, during the cyclization step, or on the pre-formed heterocyclic ring. Such strategies allow for the creation of a diverse library of analogues from a common intermediate.

For example, a cobalt-catalyzed C-H amination process allows for the direct functionalization of C-H bonds to form cyclic sulfamidates, which can then be opened by nucleophiles to yield a wide range of β-functionalized chiral amines. nih.gov This demonstrates a powerful method for installing nitrogen-containing functional groups with high stereocontrol. nih.gov Another advanced strategy involves the ruthenium-catalyzed isomerization of ω-alkenylboronates to vinylboronates, which can then undergo subsequent in situ functionalization, for example, through a sequential palladium or copper-catalyzed cross-coupling reaction. rsc.org This allows for the remote functionalization of a molecule in a highly controlled manner. rsc.org These methods highlight the versatility of modern synthetic chemistry in creating functionalized oxolanone derivatives.

Strategic Introduction of Hydroxyl and Alkyl Substituents

The introduction of hydroxyl and alkyl groups onto the oxolanone ring is a critical aspect of synthesizing 4-Hydroxy-4-methyloxolan-3-one and its analogues. Various methods have been developed to achieve this, often starting from acyclic precursors or other heterocyclic systems.

One approach involves the cyclization of specifically substituted open-chain compounds. For instance, the synthesis of substituted tetrahydrofurans can be achieved from alkenyl alcohols through organocatalytic oxidation. rsc.org This method uses a green oxidant like hydrogen peroxide, activated by 2,2,2-trifluoroacetophenone, to perform an epoxidation followed by an in situ intramolecular ring-opening to form the tetrahydrofuran ring with a hydroxyl group. rsc.org A similar strategy employs the palladium-catalyzed oxidative cyclization of alkenols, which can proceed with high diastereoselectivity to form substituted tetrahydrofurans. acs.org

Another strategy starts with readily available chiral molecules. For example, the synthesis of optically active aza analogues of Quercus lactones, which share the substituted oxolanone core, has been achieved from γ-ketoester precursors. yu.edu.jo This chemoenzymatic procedure involves the kinetic resolution of the precursor, followed by reductive amination and cyclization. yu.edu.jo

A direct method for preparing a closely related compound, 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one (often known as Furaneol®), involves the organo-catalyzed aldol (B89426) reaction between an α-hydroxyaldehyde or α-ketoaldehyde and an α-hydroxyketone. google.com This approach offers a relatively simple, multi-step reaction to build the substituted furanone ring system from readily available starting materials. google.com

A specific synthesis for 2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one starts with the epoxidation of hex-3-ene-2,5-diol (B8782109) using hydrogen peroxide. prepchem.com The resulting 3,4-epoxy-hexane-2,5-diol is then catalytically converted to 2,5-dimethyl-3,4-dihydroxy-tetrahydrofuran, setting the stage for subsequent oxidation to the target molecule. prepchem.com

Table 1: Selected Methods for Introducing Hydroxyl and Alkyl Substituents

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Alkenyl alcohols | 2,2,2-Trifluoroacetophenone, H₂O₂, aq. HCl | Polysubstituted tetrahydrofurans | rsc.org |

| γ-Ketoester precursors | Enzymatic kinetic resolution, reductive amination, cyclization | Aza analogues of Quercus lactones | yu.edu.jo |

| α-Hydroxyaldehyde and α-hydroxyketone | Organo-catalyst (e.g., proline, aldolase) | 4-Hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one | google.com |

| Hex-3-ene-2,5-diol | H₂O₂, acid catalyst | 2,5-Dimethyl-3,4-dihydroxy-tetrahydrofuran | prepchem.com |

Oxidation and Reduction Pathways Relevant to the Oxolanone Core

Oxidation and reduction reactions are fundamental in the synthesis of the oxolanone core, particularly for establishing the ketone functionality at the 3-position and for manipulating stereocenters.

Oxidation Pathways

The oxidation of a secondary alcohol to a ketone is a key step in many synthetic routes to oxolan-3-ones. A variety of oxidizing agents can be employed for this transformation. masterorganicchemistry.comlibretexts.org For the synthesis of 2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one, the precursor 2,5-dimethyl-3,4-dihydroxy-tetrahydrofuran is dehydrogenated using oxygen over a silver or copper catalyst. prepchem.com This is a direct oxidation of the secondary alcohol at the 3-position to the desired ketone.

Other common oxidizing agents for converting secondary alcohols to ketones include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane. masterorganicchemistry.comlibretexts.org The choice of oxidant is crucial to avoid over-oxidation or unwanted side reactions, especially in complex molecules with multiple functional groups. For instance, the oxidation of secondary hydroxyl groups in carbohydrate rings, such as furanose structures, has been studied using a NiOOH electrode, although in some cases these groups can be inert to oxidation under specific conditions. researchgate.net

Reduction Pathways

Reduction reactions are also vital, particularly in the synthesis of oxolanone precursors. The reduction of sugar lactones to hemiacetals (lactols) is a common transformation in carbohydrate chemistry and is relevant to the synthesis of modified nucleosides with an oxolanone core. nih.gov Reagents like lithium triethylborohydride (LTBH) have been shown to be effective for the reduction of sugar lactones, such as ribono-1,4-lactones, to the corresponding hemiacetals in high yields. nih.govnih.govresearchgate.net This reduction is compatible with many common protecting groups used in sugar chemistry. nih.govnih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures. nih.gov

Table 2: Key Oxidation and Reduction Reactions for Oxolanone Synthesis

| Transformation | Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | 2,5-Dimethyl-3,4-dihydroxy-tetrahydrofuran | O₂, Ag or Cu catalyst | 2,5-Dimethyl-4-hydroxy-tetrahydrofuran-3-one | prepchem.com |

| Oxidation | Secondary alcohol on a furanose ring | NiOOH electrode | Ketone (ulose) | researchgate.net |

| Reduction | Sugar lactone (e.g., ribono-1,4-lactone) | Lithium triethylborohydride (LTBH), CH₂Cl₂, 0 °C | Hemiacetal (lactol) | nih.govnih.gov |

Emerging Synthetic Techniques for Oxolanone Derivatives (e.g., microwave-assisted synthesis)

In recent years, microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including oxolanone derivatives.

Microwave irradiation has been shown to be particularly effective in the synthesis of lactones. For example, a three-pot preparation of (S)-N-protected homoserine γ-lactones from L-aspartic acid was significantly improved by the use of microwave irradiation in the selective reduction and acid-catalyzed cyclization steps. nih.gov Similarly, the Baeyer-Villiger oxidation of ketones to produce lactones, a key transformation for some oxolanone syntheses, can be dramatically accelerated using microwave heating. uns.ac.rs In one study, this reaction was up to 300 times faster in a microwave reactor compared to conventional heating. uns.ac.rs

The synthesis of furanone derivatives has also benefited from microwave-assisted techniques. Reactions of furanone precursors with various nucleophiles under microwave irradiation have been shown to produce novel heterocyclic compounds efficiently. ekb.egresearchgate.net Furthermore, microwave-assisted synthesis has been used for the oxidative cyclization of diols to form lactones, for example, using barium manganate. cardiff.ac.uk These emerging techniques offer more sustainable and efficient routes to complex molecules like this compound and its analogues.

Table 3: Examples of Microwave-Assisted Synthesis of Oxolanone Derivatives and Related Compounds

| Reaction Type | Starting Materials | Conditions | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Reduction and Cyclization | N-protected L-aspartic acid derivative | Microwave irradiation | (S)-N-protected homoserine γ-lactone | Improved reaction rate | nih.gov |

| Baeyer-Villiger Oxidation | Oxo derivatives of bile acids | Microwave reactor, 120 °C, 20 mbar | Bile acid lactones | Up to 300 times faster than conventional heating | uns.ac.rs |

| Oxidative Cyclization | Diols | Barium manganate, microwave | Lactones | Efficient synthesis | cardiff.ac.uk |

| Nucleophilic Addition/Cyclization | Furanone derivative, various nucleophiles | Microwave irradiation | Novel heterocyclic compounds | High purity, excellent yield, eco-friendly | ekb.egresearchgate.net |

Chemical Transformations and Reactivity of 4 Hydroxy 4 Methyloxolan 3 One

Reaction Pathways of the Hydroxyl Group

The tertiary hydroxyl group at the C4 position of 4-Hydroxy-4-methyloxolan-3-one is a key functional group that dictates a significant portion of its chemical behavior. Its reactivity is influenced by its tertiary nature, which can introduce steric hindrance, and its position within the oxolane ring.

Analogous to other oxolane structures with hydroxyl groups, this functional group can undergo several key transformations:

Esterification: The hydroxyl group can be esterified to enhance properties such as bioavailability in prodrug strategies. For instance, in structurally similar nucleoside analogs, esterification of hydroxyl groups is a common modification. vulcanchem.com

Etherification: While not as commonly reported as esterification, etherification of the hydroxyl group is a plausible transformation to introduce different functionalities to the molecule.

Oxidation: Oxidation of the hydroxyl group in similar oxolane derivatives can lead to the formation of a carbonyl group. smolecule.com However, the tertiary nature of the hydroxyl group in this compound implies that oxidation would require harsh conditions and would likely involve C-C bond cleavage.

Reactivity Profile of the Ketone Moiety

The ketone at the C3 position is another site of significant chemical reactivity, being susceptible to a variety of nucleophilic additions and reductions.

Reduction: The ketone can be reduced to a secondary alcohol, yielding a diol. Common reducing agents for such transformations in related systems include sodium borohydride. smolecule.com The stereochemical outcome of this reduction is of significant interest in synthetic chemistry. The diastereoselective reduction of β-hydroxyketones, for example, is a well-studied area that can provide control over the stereochemistry of the resulting diol. youtube.com

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a range of nucleophiles. youtube.comlibretexts.org This can lead to the formation of a new carbon-carbon bond or the introduction of other heteroatoms. The facial selectivity of the nucleophilic attack is influenced by the stereochemistry of the existing chiral center at C4.

Condensation Reactions: The ketone can potentially undergo condensation reactions, for example, with amines or hydrazines to form imines or hydrazones, respectively. Such reactions are documented for other oxolane derivatives. smolecule.com

Ring Stability and Potential for Ring-Opening Reactions

The stability of the oxolane ring is a critical aspect of the chemistry of this compound. The five-membered tetrahydrofuran (B95107) ring is generally stable; however, under certain conditions, ring-opening can occur.

The presence of the ketone and hydroxyl groups can influence the ring's stability. For instance, under strongly acidic or basic conditions, related oxolane-containing compounds are known to degrade. vulcanchem.com Acid-catalyzed ring-opening of furan (B31954) derivatives, which are structurally related, has been observed in aqueous solutions. researchgate.net In some instances, ring-opening can be a desired transformation to yield linear products. rsc.org For example, treatment of a β-hydroxy ketone with certain reagents can lead to cyclization, but overly acidic conditions can promote degradation of the resulting lactone to unsaturated ketones.

Derivatization Strategies for Advanced Research Applications

The functional groups of this compound make it a valuable scaffold for the synthesis of more complex molecules and for the development of derivatives with specific applications.

Derivatization can be targeted at either the hydroxyl or the ketone group, or both. The synthesis of derivatives often involves the protection of one functional group while reacting the other. For example, the hydroxyl group can be protected with a benzoyl or acetyl group to allow for selective reaction at the ketone. vulcanchem.com

This compound and its analogs serve as key intermediates in the synthesis of a variety of biologically active molecules, particularly modified nucleosides with potential antiviral or anticancer properties. The ability to introduce a variety of substituents at different positions on the oxolane ring makes it a versatile building block in medicinal chemistry and drug design. smolecule.com

Biological Relevance and Mechanistic Research of Oxolanone Structures

Investigation of Enzymatic Pathways in Biosynthesis of Related Compounds

The biosynthesis of oxolanone and related furanone structures is not universally elucidated but has been characterized in several contexts, particularly in plants, yeasts, and through chemical reactions that mimic biological processes.

Many 4-hydroxy-3(2H)-furanones, which are structurally related to oxolanones, are formed during the heating of foodstuffs through Maillard reactions between sugars and amino acids. However, enzymatic pathways are responsible for their production in various organisms. In strawberries, for instance, the biosynthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) has been studied using in vitro fruit cultures, demonstrating an increase in furanone content over time. It has been proposed that intermediates from the pentose (B10789219) phosphate (B84403) cycle, such as D-xylulose 5-phosphate or sedoheptulose (B1238255) 7-phosphate, serve as precursors for some furanone homologues synthesized by yeasts.

In plants, the synthesis of related compounds like 5-methyloxolan-3-one (B104387) can occur via oxidative pathways that involve cytochrome P450 enzymes and dehydrogenases. Fungal systems may utilize different routes, such as those involving polyketide synthases (PKS). The synthesis of more complex furanone-containing natural products also points to intricate, multi-step enzymatic processes.

In Vitro Bioactivity Profiling and Mechanistic Studies

The biological effects of oxolanone-containing molecules are investigated through a suite of in vitro techniques designed to identify molecular targets, assess cellular responses, and unravel the precise biochemical mechanisms of action.

Identifying the specific protein targets of oxolanone compounds is a critical step in understanding their biological function. This process often involves a combination of computational and experimental methods.

Computational Docking: Molecular docking studies are frequently used to predict the binding of oxolanone derivatives to protein targets. For example, derivatives such as 1-[(2s,4s,5r)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione have been computationally screened against viral proteins like the Ebola virus VP40, suggesting potential inhibitory interactions.

Enzyme Inhibition Assays: Structural analogs of oxolanone-containing nucleosides have shown inhibitory activity against key enzymes in nucleic acid synthesis, including viral polymerases and thymidylate synthase. In another example, 5-methyloxolan-3-one was found to inhibit protein tyrosine phosphatases (PTPs) by covalently binding to the catalytic cysteine residue (Cys215 in PTP1B).

These investigations help to narrow down the potential proteins and pathways modulated by this class of compounds.

Once potential targets are identified, cellular assays are employed to confirm the compound's effect in a biological context. These assays measure changes in cell viability, signaling pathways, and other functional outcomes.

Computational and Theoretical Investigations of 4 Hydroxy 4 Methyloxolan 3 One and Its Analogues

Electronic Structure and Quantum Chemical Characterization (e.g., DFT calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 4-hydroxy-4-methyloxolan-3-one and its analogues. These calculations help in understanding the molecule's reactivity, stability, and spectroscopic properties.

Studies on related furanone derivatives have utilized DFT methods like B3LYP, M06-2X, and MPWB1K with basis sets such as 6-311++G(d,p) to investigate reaction mechanisms and selectivity. bohrium.comresearchgate.net For instance, in the context of cycloaddition reactions, DFT calculations have been employed to determine activation and reaction energies, global electron density transfer (GEDT), and various reactivity indices. bohrium.comresearchgate.net These calculations can reveal the distribution of electron density, identify electrophilic and nucleophilic sites, and predict the outcomes of chemical reactions. bohrium.comresearchgate.net

The photophysical properties of furanone-based fluorophores have also been explored using time-dependent DFT (TD-DFT) calculations. rsc.org These studies correlate well with experimental absorption and emission spectroscopy, providing insights into the solvatochromic properties and the dipole moments of the ground and excited states. rsc.org Furthermore, quantum chemical methods have been applied to characterize hydrogen bonding sites in related heterocyclic compounds, which is crucial for understanding intermolecular interactions. scirp.org

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure and conformational flexibility of this compound and its analogues are critical to their function. Conformational analysis helps in identifying the most stable geometries and understanding the energy barriers between different conformations.

For similar furanone structures, stereochemical studies have been conducted to determine the absolute configurations of enantiomers. nih.govnih.gov These studies often involve a combination of experimental techniques like Vibrational Circular Dichroism (VCD) and computational methods to compare measured and calculated spectra. nih.govnih.gov The stereochemistry, particularly the orientation of substituents on the furanone ring, can significantly influence the biological activity and sensory properties of these compounds. nih.govvulcanchem.com For example, in 5-hydroxy-4-(m-tolyl)-2(5H)-furanone, the hydroxyl group is predicted to adopt an axial configuration to minimize steric strain. vulcanchem.com

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the interaction between a ligand, such as a this compound analogue, and a biological target, typically a protein.

Several studies have employed molecular docking to investigate the potential of furanone derivatives as inhibitors of various enzymes and receptors. For example, furanone derivatives have been docked with the ergosterol (B1671047) biosynthetic enzyme Lanosterol 14 α-demethylase in Cryptococcus neoformans and the Ether-à-go-go-1 (Eag-1) potassium channel, a target in cancer therapy. nih.govccij-online.org In silico screening of furanone-quinoline hybrids against Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) has also been performed to identify potential anti-malarial agents. malariaworld.org

Docking studies provide insights into the binding modes and affinities of the ligands. For instance, the binding energy and inhibition constant (Ki) can be calculated to rank potential inhibitors. ccij-online.org These studies often identify key amino acid residues in the binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other forces. ccij-online.org

Analytical and Spectroscopic Characterization Methodologies in Oxolanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution. For 4-Hydroxy-4-methyloxolan-3-one, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous structural assignment.

¹H NMR: A proton NMR spectrum would reveal the number of different proton environments and their neighboring protons through spin-spin coupling. Key expected signals would include:

A singlet for the methyl (CH₃) protons.

Signals for the two methylene (B1212753) (CH₂) protons in the oxolane ring. Their chemical shifts and multiplicities would differ due to their proximity to the ether oxygen and the ketone group.

A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with deuterium.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule. The expected chemical shifts would be:

A signal for the carbonyl carbon (C=O) of the ketone, typically in the downfield region (around 200-220 ppm).

A signal for the quaternary carbon bonded to the hydroxyl and methyl groups.

Signals for the two methylene carbons and the methyl carbon.

2D NMR: Techniques like HSQC would correlate each proton signal with its directly attached carbon, while HMBC would show longer-range (2-3 bond) correlations, confirming the connectivity of the entire molecular framework.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRESIMS, HREI-MS)

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRESIMS or HREI-MS) would be used to confirm the molecular formula of this compound, which is C₅H₈O₃.

Expected Findings:

Molecular Ion Peak: HRESIMS would show a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, allowing for the calculation of the exact mass. The theoretical exact mass of C₅H₈O₃ is 116.0473 g/mol .

Fragmentation Pattern: Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation. Expected fragments could arise from the loss of a water molecule (H₂O), a methyl group (CH₃), or carbon monoxide (CO), providing further structural evidence.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key absorptions would be:

A strong, sharp absorption band for the ketone carbonyl (C=O) stretch, typically around 1740-1760 cm⁻¹.

A broad absorption band for the hydroxyl (O-H) stretch, in the region of 3200-3600 cm⁻¹.

Absorption bands for C-H stretching of the methyl and methylene groups (around 2850-3000 cm⁻¹).

A signal for the C-O (ether) stretch within the oxolane ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. Since this compound lacks an extensive system of conjugated double bonds, it would be expected to show only a weak absorption at a short wavelength, corresponding to the n→π* transition of the ketone carbonyl group.

Chromatographic Techniques for Isolation, Purification, and Analytical Separation (e.g., HPLC)

Chromatographic methods are indispensable for separating the target compound from a reaction mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be developed for the analytical separation and quantification of this compound.

Stationary Phase: A C18 column would likely be used.

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed to elute the compound.

Detection: A UV detector set to the λmax of the carbonyl absorption or a mass spectrometer (LC-MS) could be used for detection. The retention time under specific conditions would be a key identifier for the compound.

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD))

Since this compound possesses a chiral center at the C4 position, it can exist as two enantiomers. Chiroptical methods are used to determine the absolute configuration (R or S) of a chiral molecule.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophore (in this case, the ketone group). By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for both the R and S enantiomers, the absolute configuration of the isolated compound could be unambiguously assigned.

Future Prospects and Emerging Research Areas in 4 Hydroxy 4 Methyloxolan 3 One Chemistry

Development of Sustainable Synthetic Strategies for Complex Oxolanones

A primary focus for the future of oxolanone chemistry is the development of environmentally benign and efficient synthetic methodologies. Traditional organic synthesis often relies on harsh reagents and generates significant waste. Green chemistry principles are now guiding the creation of new pathways to furanone and lactone cores from renewable resources. nih.gov

One promising strategy involves the use of biomass-derived starting materials. For instance, γ-butyrolactone (GBL) can be produced in high yields through the catalytic hydrogenation of 2-furanone, which itself can be synthesized from furfural (B47365), a compound derived from xylose in biomass. rsc.orgnih.govrsc.org This approach utilizes a recyclable palladium catalyst supported on humin-derived activated carbon (Pd/HAC), operating under mild conditions like room temperature and low hydrogen pressure. rsc.orgnih.govrsc.org Similarly, efficient syntheses of 5-hydroxy-2(5H)-furanone have been achieved using titanium silicate (B1173343) molecular sieve catalysts. rsc.org Other green methods include the oxidation of furfural using a simple mixture of hydrogen peroxide and acetic acid under mild conditions. nih.govrsc.org

Enzymatic polymerization represents another frontier for sustainable synthesis. A horseradish peroxidase-mediated polymerization of α-methylene-γ-butyrolactone has been successfully demonstrated in water, avoiding the need for surfactants and organic solvents to produce biobased latexes. acs.org These approaches, which transform biomass intermediates into valuable chemical building blocks, offer a template for the future sustainable synthesis of more complex substituted oxolanones like 4-hydroxy-4-methyloxolan-3-one.

| Method | Starting Material | Key Reagents/Catalysts | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 2-Furanone (from Furfural) | Palladium on Humin-Derived Activated Carbon (Pd/HAC) | γ-Butyrolactone (GBL) | Renewable feedstock, recyclable catalyst, mild conditions, high yield (89%). | rsc.orgnih.govrsc.org |

| Oxidation | Furfural | Hydrogen Peroxide, Acetic Acid | γ-Crotonolactone | Mild conditions, non-toxic reagents, based on green chemistry concepts. | nih.gov |

| Enzymatic Polymerization | α-Methylene-γ-butyrolactone | Horseradish Peroxidase (HRP), H₂O₂ | Poly(α-methylene-γ-butyrolactone) | Aqueous medium, surfactant-free, room temperature. | acs.org |

| Tandem Reaction | 4-Haloacetoacetates, Arynes | Metal-free | 4-Aryl-3(2H)-furanones | Metal-free, proceeds under mild conditions. | acs.org |

Novel Applications in Chemical Biology Research

The oxolanone scaffold is a privileged structure that is well-suited for applications in chemical biology, particularly for the design of chemical probes to investigate complex biological processes. rsc.org Chemical probes are small molecules used to study and manipulate biological systems, often by targeting specific proteins. rsc.orgopentargets.org The reactivity and structural features of lactones make them valuable for creating such tools. rsc.orgscbt.com

A significant emerging area is the use of lactone-based structures in Activity-Based Protein Profiling (ABPP). rsc.org ABPP utilizes reactive chemical probes to profile the activity of entire enzyme families directly in native biological systems. nih.gov β-lactones, which share structural similarities with oxolanones, have proven to be invaluable as probes for this purpose. rsc.org Future research could focus on developing this compound derivatives as tailored probes to covalently modify and report on the activity of specific enzyme classes, such as hydrolases or transferases.

Furthermore, the lactone ring is a core component of signaling molecules in bacterial communication, a process known as quorum sensing (QS). nih.govpnas.orgwisc.edu Many bacteria use N-acyl-homoserine lactones (AHLs) to regulate gene expression, including virulence factors. nih.govpnas.org This has spurred the development of furanone derivatives that act as inhibitors of QS, effectively disarming pathogenic bacteria without killing them, which may reduce the pressure for developing resistance. researchgate.net Designing analogs of this compound as QS inhibitors or as probes to study the proteins involved in these signaling pathways represents a compelling direction for future chemical biology research. researchgate.net

Advancements in High-Throughput Screening Methodologies for Discovery Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds to identify "hits" with a desired biological activity. numberanalytics.comaxxam.com The future of oxolanone chemistry will be closely tied to advancements in HTS, which can efficiently search large chemical libraries for derivatives with novel functions. HTS seamlessly integrates biology, chemistry, automation, and informatics to accelerate the discovery process. sygnaturediscovery.com

HTS campaigns have been successfully used to identify lactone-based molecules with specific biological activities. For example, a high-throughput cell-free screen was developed to discover inhibitors of acyl-homoserine lactone synthases, key enzymes in bacterial quorum sensing. nih.govpnas.org This screen identified several potent non-competitive inhibitors. nih.govpnas.org In another example, an NF-κB-based HTS assay identified dehydrocostus lactone as a significant inhibitor of this key inflammatory pathway. nih.gov

Future HTS efforts will likely employ a wider range of assay formats to explore the potential of oxolanone libraries. These include:

Target-based screens , which measure the direct interaction of a compound with a purified protein. acs.org

Cell-based screens , which assess the effect of a compound on a cellular phenotype, such as cell viability or the activation of a specific signaling pathway. nih.gov

High-content screening (HCS) , an imaging-based approach that can simultaneously measure multiple cellular parameters, providing a more detailed picture of a compound's effects.

The success of any HTS campaign relies not only on the primary screen but also on a robust follow-up cascade of orthogonal assays to confirm activity and eliminate false positives. sygnaturediscovery.com The integration of HTS with large, diverse libraries of complex oxolanones will be critical for uncovering new lead compounds for therapeutic development and novel tools for biological research. numberanalytics.com

| Screening Target/Goal | Assay Type | Compound Class Identified/Screened | Key Finding | Reference |

|---|---|---|---|---|

| Inhibitors of Acyl-Homoserine Lactone Synthases (Quorum Sensing) | Cell-free, enzyme-coupled assay | Screened 12,579 diverse compounds | Identified five potent inhibitors of the target enzyme. | nih.govpnas.org |

| Inhibitors of NF-κB Pathway (Inflammation) | Cell-based, luciferase reporter gene | Screened >800 compounds | Identified Dehydrocostus lactone as a potent inhibitor. | nih.gov |

| Agonists for RXFP3 Receptor | Cell-based, cAMP accumulation assay | Screened ~30,000 compounds | Identified one confirmed non-peptidic hit, WNN0109-C011. | mdpi.com |

| Inhibitors of Bacterial Biofilms | Imaging-based HTS | Marine microbial natural product library | Identified cyclic depsipeptides (skyllamycins) as biofilm inhibitors. | mdpi.com |

Multidisciplinary Research Approaches Integrating Oxolanone Chemistry

Solving complex scientific problems increasingly requires multidisciplinary approaches that combine expertise from different fields. researchgate.netacs.org The future advancement of oxolanone chemistry will depend on its integration with disciplines such as computational chemistry, pharmacology, materials science, and biology. axxam.comacs.org Such collaborations are essential for moving from a synthesized molecule to a functional application.

A powerful example of a multidisciplinary approach is the study of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) generation in food science. researchgate.netacs.org This research combined expertise in food chemistry, process engineering, and sensory analysis to understand and control the formation of this important flavor compound during food extrusion. researchgate.netacs.org This holistic approach allowed researchers to modulate flavor while controlling other product attributes like texture and color. researchgate.netacs.org

In the context of drug discovery, integrating computational and pharmacological studies is crucial. nih.govfrontiersin.org In silico methods like molecular docking can predict how oxolanone derivatives might bind to specific protein targets, guiding the synthesis of more potent and selective compounds. nih.govmdpi.combiomedpharmajournal.org These predictions can then be validated through experimental pharmacology to assess the compound's actual biological activity and therapeutic potential. nih.govnih.gov This iterative cycle of design, synthesis, and testing, which bridges computational and experimental science, will accelerate the development of novel oxolanone-based therapeutics. The integration of physics, chemistry, and engineering is also seen as essential for creating centers of excellence in materials and eco-technologies. nih.gov

Table of Mentioned Compounds

| Compound Name | Compound Class |

|---|---|

| This compound | Oxolanone / γ-Butyrolactone |

| γ-Butyrolactone (GBL) | Lactone |

| 2-Furanone | Furanone |

| Furfural | Aldehyde / Furan (B31954) |

| 5-hydroxy-2(5H)-furanone | Furanone |

| α-Methylene-γ-butyrolactone | γ-Butyrolactone |

| N-acyl-homoserine lactone (AHL) | Lactone |

| Dehydrocostus lactone | Sesquiterpene Lactone |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Furanone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.